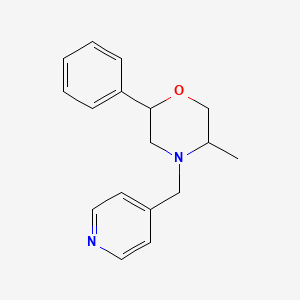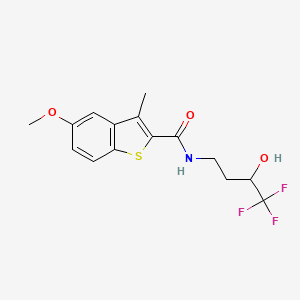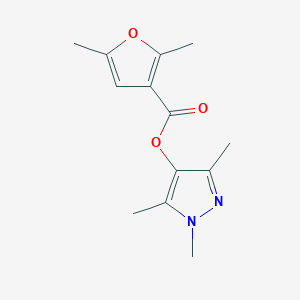
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate, also known as TMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMC is a heterocyclic compound that consists of a pyrazole ring and a furan ring, which makes it a highly versatile molecule with unique properties.
Applications De Recherche Scientifique
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been the subject of extensive research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has shown promising results as an anti-cancer agent, with studies suggesting that it inhibits the growth of cancer cells by inducing apoptosis. (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has also been investigated as a potential anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models. In agrochemicals, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been tested as a potential herbicide, with studies showing that it can inhibit the growth of various weed species. In materials science, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate is not fully understood, but studies suggest that it interacts with various biomolecules such as enzymes and receptors. In cancer cells, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to induce apoptosis by activating the caspase pathway. In inflammation, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In herbicides, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit the activity of key enzymes involved in plant growth and development.
Biochemical and Physiological Effects
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to have various biochemical and physiological effects in animal and plant models. In animal models, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to reduce tumor growth and inflammation, as well as improve liver function. In plant models, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has been shown to inhibit plant growth and development, as well as reduce photosynthesis and respiration rates.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate has several advantages for lab experiments, including its high purity and stability, as well as its versatility as a building block for the synthesis of novel compounds. However, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate also has some limitations, such as its high cost and limited availability, which may hinder its widespread use in research.
Orientations Futures
Future research on (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate could focus on its potential applications in drug discovery, as well as its use as a building block for the synthesis of novel materials with unique properties. Further studies could also investigate the mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate in various biological systems, as well as its potential toxicity and environmental impact. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate, which would make it more accessible for widespread use in research.
Conclusion
In conclusion, (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate is a highly versatile compound that has potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique properties and promising results in scientific research make it an exciting molecule for future investigations. However, further research is needed to fully understand its mechanism of action and potential applications, as well as its limitations and environmental impact.
Méthodes De Synthèse
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate can be synthesized through a multistep process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure (1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate.
Propriétés
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-7-6-11(10(4)17-7)13(16)18-12-8(2)14-15(5)9(12)3/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKLHYKJRYTKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-Trimethylpyrazol-4-yl) 2,5-dimethylfuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

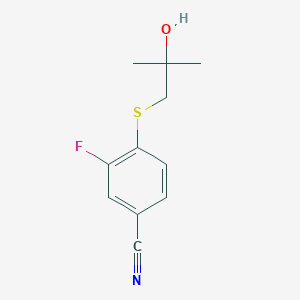
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
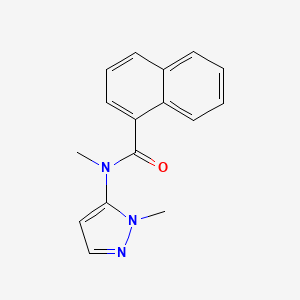
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
